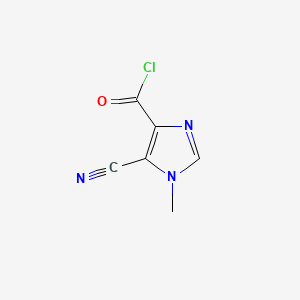

![molecular formula C5H10O5 B584082 D-[2-13C]xylulose CAS No. 131771-47-6](/img/structure/B584082.png)

D-[2-13C]xylulose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

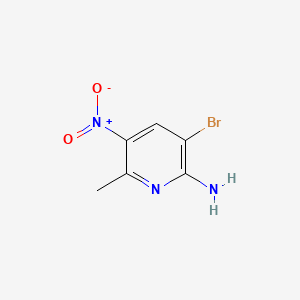

D-[2-13C]xylulose is a labeled form of xylulose, a ketopentose sugar. The “13C” denotes the presence of a carbon-13 isotope at the second carbon position, which is used in various scientific studies to trace metabolic pathways and understand biochemical processes.

Applications De Recherche Scientifique

D-[2-13C]xylulose is widely used in scientific research, including:

Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) studies to investigate the structure and dynamics of carbohydrates.

Biology: It helps in studying metabolic pathways involving pentose sugars.

Medicine: It is used in metabolic studies to understand disorders related to carbohydrate metabolism.

Industry: It is used in

Mécanisme D'action

The mechanism of action of D-[2-13C]xylulose involves several steps. Xylose reductase requires NADPH or NADH and xylose dehydrogenase requires NADP or NAD for their activities . D-xylulose further gets phosphorylated by the action of xylulokinase and gets integrated with the non-oxidative route of the pentose phosphate pathway .

Safety and Hazards

When handling D-[2-13C]xylulose, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Xylose is considered to be a promising renewable resource for producing biofuels and chemicals . Numerous efforts have been made to discover, characterize, and engineer the transporters and enzymes involved in xylose utilization to relieve glucose inhibition and to develop recombinant microorganisms to produce fuels and chemicals from xylose . Further studies are needed for a better understanding of the molecular mechanisms underlying the roles of DXS in these biological processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

D-[2-13C]xylulose can be synthesized through the isomerization of D-[2-13C]xylose. This process typically involves the use of xylose isomerase, an enzyme that catalyzes the conversion of xylose to xylulose. The reaction conditions often include a buffered aqueous solution at an optimal pH and temperature to ensure maximum enzyme activity .

Industrial Production Methods

Industrial production of this compound may involve the fermentation of labeled xylose using genetically engineered microorganisms. These microorganisms are designed to efficiently convert xylose to xylulose while incorporating the carbon-13 isotope. The fermentation process is followed by purification steps to isolate the labeled xylulose .

Analyse Des Réactions Chimiques

Types of Reactions

D-[2-13C]xylulose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form D-[2-13C]xylonic acid.

Reduction: It can be reduced to form D-[2-13C]xylitol.

Isomerization: It can be isomerized to form other pentoses like D-[2-13C]ribulose.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Sodium borohydride and hydrogen gas with a catalyst are often used.

Isomerization: Enzymes like xylose isomerase are used under specific pH and temperature conditions.

Major Products

Oxidation: D-[2-13C]xylonic acid.

Reduction: D-[2-13C]xylitol.

Isomerization: D-[2-13C]ribulose.

Propriétés

IUPAC Name |

(3S,4R)-1,3,4,5-tetrahydroxy(213C)pentan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQJHHRNXZUBTE-OALKFFQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([13C](=O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B584002.png)

![[3'-13C]Thymidine](/img/structure/B584016.png)